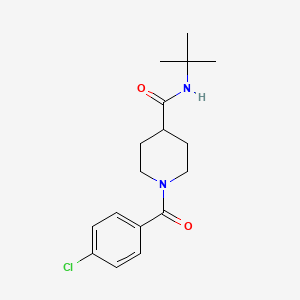
N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the brain. TCB-2 has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor that is widely expressed in the brain. Upon binding to the receptor, N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide induces a conformational change that activates the G-protein signaling pathway, leading to the modulation of intracellular signaling cascades and the regulation of neuronal activity. N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to have high affinity and selectivity for the 5-HT2A receptor, and it does not significantly interact with other serotonin receptors or other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide are complex and depend on various factors, such as the dose, route of administration, and experimental conditions. N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to increase the release of various neurotransmitters, such as dopamine, norepinephrine, and glutamate, in different brain regions. It also modulates the activity of various ion channels and receptors, such as the NMDA receptor and the AMPA receptor, which are involved in synaptic plasticity and learning and memory processes. N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to induce a range of effects on behavior and cognition, such as altered perception, mood, and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, such as its high affinity and selectivity for the 5-HT2A receptor, which allows for specific modulation of this receptor without significant interference with other neurotransmitter systems. N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is also relatively stable and can be easily synthesized in the lab. However, N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide also has some limitations, such as its potential toxicity and the lack of knowledge about its long-term effects on brain function and behavior. Additionally, N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may not accurately reflect the effects of endogenous serotonin or other psychoactive substances in the brain.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide and its potential applications in neuroscience. One area of focus is the investigation of the molecular mechanisms underlying the effects of N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide on synaptic plasticity and learning and memory processes. Another area of research is the development of novel compounds that target the 5-HT2A receptor with higher affinity and selectivity, which could lead to more precise modulation of this receptor and better understanding of its role in brain function and behavior. Finally, more research is needed to explore the potential therapeutic applications of N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide and other psychoactive substances in the treatment of various psychiatric disorders, such as depression, anxiety, and addiction.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves several steps, starting from the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form N-(tert-butyl)-4-chlorobenzamide. This intermediate is then reacted with piperidine-4-carboxylic acid to produce N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. The overall yield of this synthesis method is moderate, but it can be improved by optimizing the reaction conditions and using more efficient reagents.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. It has been shown to modulate neuronal activity in the prefrontal cortex, hippocampus, and other brain regions, which are involved in cognition, memory, and mood regulation. N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has also been used to investigate the mechanisms of action of other psychoactive substances, such as LSD and psilocybin, which share similar pharmacological properties with N-(tert-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide.
Propiedades
IUPAC Name |
N-tert-butyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)19-15(21)12-8-10-20(11-9-12)16(22)13-4-6-14(18)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWOFXHEJGYWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

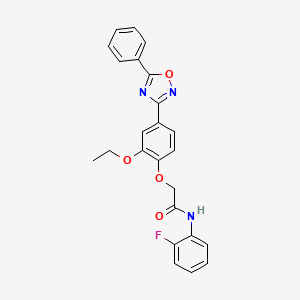
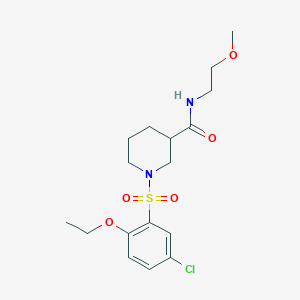
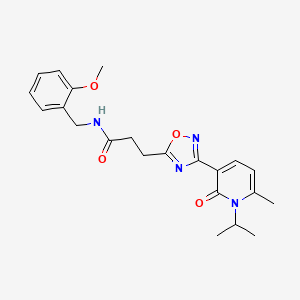

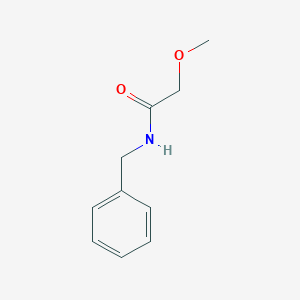

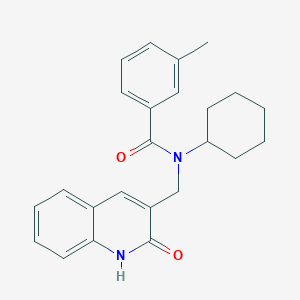

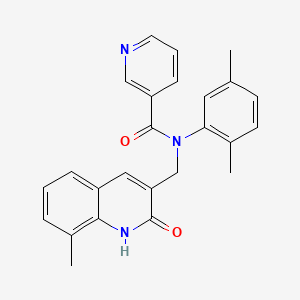
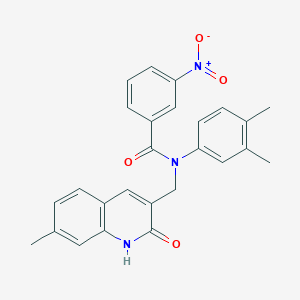
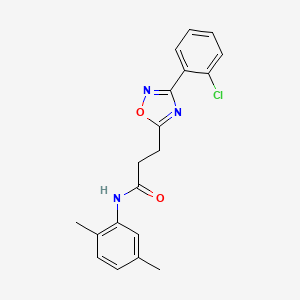
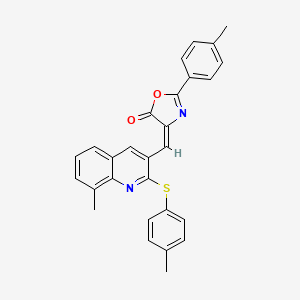
![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)
